molecular formula C9H10O4 B1268873 Methyl 2-(4-hydroxyphenoxy)acetate CAS No. 70067-75-3

Methyl 2-(4-hydroxyphenoxy)acetate

Cat. No. B1268873
CAS RN: 70067-75-3
M. Wt: 182.17 g/mol
InChI Key: OITXOTZGDJLEBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific phenols and acetates. For example, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is produced from the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate, yielding isomeric products (S. Lee, J. Ryu, & Junseong Lee, 2017). This indicates the complexity and the specificity of reactions involved in synthesizing compounds related to methyl 2-(4-hydroxyphenoxy)acetate.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as ethyl-2-(4-aminophenoxy) acetate, has been conducted through techniques like X-ray single crystal structure determination, revealing the crystallization in specific systems and detailed unit cell parameters (M. Altowyan et al., 2022). Such detailed analysis helps in understanding the crystallographic and geometric aspects of compounds akin to methyl 2-(4-hydroxyphenoxy)acetate.

Chemical Reactions and Properties

The chemical reactions involving compounds related to methyl 2-(4-hydroxyphenoxy)acetate can include base-promoted rearrangements, as seen with methyl 2-(2-troponyloxy)acetate, leading to hydroxy-derivatives through catalyzed rearrangement processes (H. Takeshita, A. Mori, & H. Suizu, 1988).

Physical Properties Analysis

The physical properties such as crystallization behavior, molecular packing, and hydrogen bonding patterns are crucial for understanding the stability and reactivity of these compounds. For instance, the study of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate reveals how molecular interactions influence crystal packing (Da-jie Mao et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity towards specific reagents, stability under various conditions, and potential for chemical modifications, is crucial. Analysis through NMR, IR, MS spectroscopy, and X-ray crystallography provides insight into the chemical behavior of compounds similar to methyl 2-(4-hydroxyphenoxy)acetate (I. Khan et al., 2013).

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Scientific Field: Organic Chemistry and Material Science .
  • Summary of the Application: m-Aryloxy phenols, including “Methyl 2-(4-hydroxyphenoxy)acetate”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are used in the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
  • Methods of Application: Many synthesis methods have been developed for m-aryloxy phenols, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes: The innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups .

Application in the Production of Plastics, Adhesives, and Coatings

  • Scientific Field: Material Science and Industrial Manufacturing .
  • Summary of the Application: m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The specific methods of application in the production of plastics, adhesives, and coatings are not detailed in the source .
  • Results or Outcomes: The use of m-aryloxy phenols in these materials improves their thermal stability and flame resistance .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Scientific Field: Material Science and Industrial Manufacturing .
  • Summary of the Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The specific methods of application in the production of plastics, adhesives, and coatings are not detailed in the source .
  • Results or Outcomes: The use of m-aryloxy phenols in these materials improves their thermal stability and flame resistance .

Application in Biomedical Fields

  • Scientific Field: Biomedical Research .
  • Summary of the Application: m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Methods of Application: The specific methods of application in biomedical research are not detailed in the source .
  • Results or Outcomes: The potential biological activities of m-aryloxy phenols could lead to new treatments for various diseases .

Application in the Optimization of Crystallization Process

  • Scientific Field: Chemical Engineering .
  • Summary of the Application: The crystallization process of m-aryloxy phenols, including “Methyl 2-(4-hydroxyphenoxy)acetate”, can be optimized for better yield and quality .
  • Methods of Application: Central composite design (CCD), a kind of responsive surface methodology, is used to explore the effects of stirring rate, cooling rate, seeding quantity, and aging time on the particle size .
  • Results or Outcomes: The optimization of the crystallization process can lead to improved yield and quality of the m-aryloxy phenols .

Application in Drug Delivery Systems and Tissue Engineering

  • Scientific Field: Biomedical Engineering .
  • Summary of the Application: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), a compound related to “Methyl 2-(4-hydroxyphenoxy)acetate”, has multi-disciplinary applications spanning across the development of drug delivery systems, in 3D printing, and in tissue engineering .
  • Methods of Application: HPMCAS helps in maintaining the drug in a super-saturated condition by inhibiting its precipitation, thereby increasing the rate and extent of dissolution in the aqueous media .
  • Results or Outcomes: HPMCAS, compared with other carbohydrate polymers, shows several benefits in drug delivery, including proficiency in imparting stable amorphous solid dispersion (ASD) with a high dissolution rate, being easily processable, and enhancing bioavailability .

Safety And Hazards

The safety information for “Methyl 2-(4-hydroxyphenoxy)acetate” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Phenol derivatives, such as “Methyl 2-(4-hydroxyphenoxy)acetate”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Therefore, future research and development in this area are expected to continue.

properties

IUPAC Name

methyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITXOTZGDJLEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345220
Record name methyl 2-(4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxyphenoxy)acetate

CAS RN

70067-75-3
Record name methyl 2-(4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-hydroxyphenoxy)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxyphenoxyacetic acid (33.6 g) in methanol was treated with hydrogen chloride gas and left to stand at ambient temperature overnight. The solvent was removed in vacuo and the residue taken up in ethyl acetate. This solution was washed sequentially with saturated sodium hydrogen carbonate solution (2×100 ml) and brine (100 ml), then dried (MGSO4) and the solvent evaporated to give methyl 4-hydroxyphenoxyacetate as a colourless crystalline mass, m.p. 112°-114° C.; NMR: 3.8 (s, 3H, CH3), 4.55 (s, 2H, CH2), 6.75 (s, 4H, phenyl-H) 6.8-7.8 (broad s, 1H, OH); m/e 200 (M+NH4)+.
Quantity
33.6 g
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Synthesis routes and methods II

Procedure details

To a 100 ml round flask were added 1.512 g methyl (4-acetoxy-phenoxy)-acetate dissolved in 50 ml anhydrous methanol, 0.364 g sodium methoxide. The mixture was stirred at room temperature for 1 hour. To the stirred mixture was added dilute HCl to adjust pH to weak acidity. The solvent was removed by evaporation. To the residue was added water. The solution was extracted with ethyl acetate for three times. The extract was dried, filtrated and evaporated to obtain 1.004 g of a brown solid, yield 85%. 1H-NMR (400 MHz, DMSO-d6, δ ppm) δ 3.679 (3H, s), 4.646 (2H, s), 6.672 (2H, d), 6.754 (2H, d), 9.0 (1H, s).
Quantity
1.512 g
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0.364 g
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50 mL
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Wang, T Zhao, B Yang, Z Li, J Cui, Y Dai… - Bioorganic & Medicinal …, 2015 - Elsevier
Free fatty acid receptor 1 (FFA1) is a new potential drug target for the treatment of type 2 diabetes because of its role in amplifying glucose-stimulated insulin secretion in pancreatic β-…
Number of citations: 37 www.sciencedirect.com
R Epple, C Cow, Y Xie, M Azimioara… - Journal of medicinal …, 2010 - ACS Publications
The discovery, synthesis, and optimization of compound 1 from a high-throughput screening hit to highly potent and selective peroxisome proliferator-activated receptor δ (PPARδ) …
Number of citations: 51 pubs.acs.org
JHR Hsu, T Rasmusson, J Robinson, F Pachl… - Cell chemical …, 2020 - cell.com
Deregulation of the PRC2 complex, comprised of the core subunits EZH2, SUZ12, and EED, drives aberrant hypermethylation of H3K27 and tumorigenicity of many cancers. Although …
Number of citations: 139 www.cell.com

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